molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Cat. No. B035378
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Description

Coumarin, or 2H-chromen-2-one, is an aromatic organic chemical compound with the formula C9H6O2 . It’s a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It is found in many plants, where it may serve as a chemical defense against predators . By inhibiting synthesis of vitamin K, a related compound is used as the prescription drug warfarin – an anticoagulant – to inhibit formation of blood clots, deep vein thrombosis, and pulmonary embolism .


Synthesis Analysis

Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . This includes conventional, environmental-friendly and metal-catalyzed reactions .


Molecular Structure Analysis

The basic structure of coumarin and its derivatives contains a benzene ring fused with an α-pyrone ring . The 2H-chromen-2-one ring is planar, aromatic, and lipophilic, and therefore, is able to interact with biological counterparts, mainly lipophilic binding sites .


Chemical Reactions Analysis

Coumarins such as umbelliferone, esculetin and quercetin show antioxidant properties and protect the cellular DNA from oxidative damage . The dicumarol shows anticoagulant properties by inhibiting the action of vitamin K .


Physical And Chemical Properties Analysis

Coumarin is a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It has a density of 0.935 g/cm3 (20 °C), a melting point of 71 °C, and a boiling point of 301.71 °C . It is soluble in water (0.17 g/100 mL), very soluble in ether, diethyl ether, chloroform, oil, pyridine, and soluble in ethanol .

Scientific Research Applications

  • Therapeutic Applications : Coumarins have been identified as having a wide range of therapeutic properties. They are known for their antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, anti-inflammatory, and analgesic effects, as well as their diagnostic potential (Barot et al., 2015). Specifically in breast cancer treatment, coumarin derivatives serve as sulfatase and aromatase inhibitors, and selective estrogen receptor modulators (SERMs), offering a promising approach for chemotherapy (Musa et al., 2008).

  • Anticancer Potential : Coumarin derivatives exhibit significant anti-tumor and anti-HIV properties, and are effective as CNS-active compounds among other biological activities (Borges et al., 2005). Their anticancer, antitumor, and anti-proliferative activities are noteworthy, with promising potential in treating multiple diseases (Detsi et al., 2017).

  • Antioxidant Properties : Coumarins also have potential as powerful antioxidants, offering opportunities for the discovery of new antioxidants with unique mechanisms of action (Kostova et al., 2011).

  • Broad-Ranging Biological Activities : The versatility of the coumarin scaffold makes it useful not only in medicinal chemistry but also in the agrochemicals, cosmetics, and fragrances industries due to its broad-ranging biological activities (Annunziata et al., 2020).

  • Medicinal Chemistry : In medicinal chemistry, coumarin compounds treat a range of diseases, including anticoagulant, anticancer, antioxidant, antiviral, anti-diabetic, anti-inflammatory, antibacterial, antifungal, and anti-neurodegenerative conditions (Pereira et al., 2018).

  • Potential in Treating Multifactorial Diseases : Coumarin hybrids are being explored as therapeutic agents for multifactorial diseases such as cancer, Alzheimer's disease, metabolic syndromes, AIDS, malaria, and cardiovascular diseases (Sandhu et al., 2014).

  • Antidiabetic Agent : Coumarins have shown potential as antidiabetic agents, with effects observed in both in-vitro and in-vivo animal models (Li et al., 2017).

Safety And Hazards

Coumarin can cause allergic skin reaction with symptoms of redness and pain . Extreme exposure to coumarin, which can result to poisoning, can cause nosebleeds, bleeding gums, bloody urine, ecchymoses, fatigue, shortness of breath, and fluid in lungs . High doses of coumarin consumption have been associated with a range of adverse side effects, including liver damage and impaired cognitive development .

Future Directions

A wide variety of coumarins are available, and their pharmacological activities are of current interest thanks to their synthetic accessibility and riches in medicinal plants . Coumarins perform the valuable function as therapeutic agents in a range of medical fields . Further investigations are necessitated to study the bioavailability of different coumarins which already showed good biological activities in previous studies .

properties

IUPAC Name

chromen-2-one
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InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
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InChI Key

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2
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Molecular Formula

C9H6O2
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DSSTOX Substance ID

DTXSID7020348
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Molecular Weight

146.14 g/mol
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Physical Description

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C
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Flash Point

304 °F (NTP, 1992), 150 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor
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Density

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³
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Vapor Pressure

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13
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Mechanism of Action

Coumarin and some of its metabolites have been shown to inhibit glucose-6-phosphatase in liver and in liver microsomal preparation. It interferes with excision repair processes on ultra-violet-damaged DNA and with host cell reactivation of ultra-violet-irradiated phage T1 in E coli WP2., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Coumarin

Color/Form

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals

CAS RN

91-64-5
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C
Record name COUMARIN
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URL https://cameochemicals.noaa.gov/chemical/20052
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Record name COUMARIN
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
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Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophenylacetic acid (11.05 g, 64.8 mmol) in DMF (100 mL) was treated with CDI (13.13 g, 81 mmol) in several portions over about 15 minutes and the mixture was stirred until gas evolution had ceased. 4-Fluoro-2-hydroxyacetophenone (5.0 g, 32.4 mmol) was added followed by potassium carbonate (15.7 g, 113.6 mmol) and 4-DMAP (about 1 g). The reaction mixture was warmed at about 80° C. for about 10 h then cooled to room temperature. Water (200 mL) was added and the aqueous layer was extracted with ethyl acetate. The combined organic layer was concentrated and the crude product was purified by flash chromatography (ethyl acetate/hexanes) to give a yield of about 3.5 g (38%) of a benzopyranone intermediate.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
38%

Synthesis routes and methods II

Procedure details

Dimethyl acetonedicarboxylate (13.9 g), 13.6 grams of the product from the previous step, 3.0 grams of anhydrous zinc chloride and 35 mL of methanol were refluxed for 23.5 hours. After cooling, the solution was poured over 60 g of ice, 20 mL of water and 3 mL of concentrated hydrochloric acid. The purple oil which separated was extracted into methylene chloride. The methylene chloride solution was washed once with cold water, dried over sodium sulfate, filtered and evaporated (yield 13.6 g of semi-solid). After 2 days at room temperature the solid was filtered from the liquid, washed twice with -20° C. methanol, and dried. Yield 1.34 g, MP 150°-154° C. This material was then recrystallized from methanol to give yellow-orange plates, MP 158.5°-160° C. The 1H NMR spectrum for this compound was consistent with that expected formethyl 7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate. Elemental analysis for nitrogen: for C15H17NO5, %N expected: 4.81; found: 4.93.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Identification of functional placental bikunin was achieved by measuring its ability to inhibit bovine trypsin and human plasma kallikrein. Trypsin inhibitory activity was performed in assay buffer (50 mM Hepes, pH 7.5, 0.1 M NaCl, 2.0 mM CaCl2, 0.1% Triton x-100) at room temperature in a 96-well microtiter plate (Perkin Elmer) using Gly-Pro-Lys-Aminomethylcoumarin as a substrate. The amount of coumarin produced by trypsin was determined by measuring the fluorescence (ex=370 nm, em=432 nm) on a Perkin-Elmer LS-50B fluorimeter equipped with a plate reader. Trypsin (23 μg in 100 μl buffer) was mixed with 20 μl of the sample to be tested and incubated for 10 minutes at 25° C. The reaction was started by the addition of 50 μl of the substrate GPK-AMC (33 μM final) in assay buffer. The fluorescence intensity was measured and the % inhibition for each fraction was determined by: % inhibition=100×[1−Fo/F1] where Fo is the fluorescence of the unknown and F1 is the fluorescence of the trypsin only control. Kallikrein inhibitory activity of the fractions was similarly measured using 7.0 nM kallikrein in assay buffer (50 mM Tris, pH 8.0, 50 mM NaCl, 0.1% triton x-100) and 66.0 μM Pro-Phe-Arg-AMC as a substrate. Determination of the In Vitro Specificity of Placental Bikunin
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Gly-Pro-Lys Aminomethylcoumarin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The same procedures as Example 1 were carried out except that 150 parts of ethyl p-aminobenzoate were replaced by 150 parts of ethyl m-aminobenzoate. The 2H-1-benzopyran-2-on compound thus obtained was 228 parts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Antibody which binds specifically to atherosclerotic plaque (1 m mole) is dialyzed st 4° C. against a buffer solution of 0.01M PBS, pH 6.8 overnight. To this solution is added 50 nmole of 3-carboxy-7-hydroxycoumarin. The solution is added 50 mnole of 3-carboxy-7-hydroxycoumarin. The solution is cooled in an ice bath and added with 50 nmole of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. After addition the mixture was stirred at 4° C. for one hour and chromatographed on a 2.5 c 50 cm column of SEPHAEX® G-50. The absorbance of the conjugate is monitored at 345 nm to yield a solution of coumarin labeled antibody.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coumarin
Reactant of Route 2
Coumarin
Reactant of Route 3
Coumarin
Reactant of Route 4
Coumarin
Reactant of Route 5
Coumarin
Reactant of Route 6
Coumarin

Citations

For This Compound
449,000
Citations
D Egan, R O'kennedy, E Moran, D Cox… - Drug metabolism …, 1990 - Taylor & Francis
… Coumarin often exists as an odorless complex conjugated to sugars and acids, but is … It is the presence of free coumarin in hay that gives it a characteristic odor. Coumarin compounds …
Number of citations: 685 www.tandfonline.com
PK Jain, H Joshi - Journal of Applied Pharmaceutical Science, 2012 - japsonline.com
… Weber and co-workers have shown that coumarin and its metabolite 7hydroxycoumarin have antitumor activity against several human tumor cell lines. Both coumarin and coumarin …
Number of citations: 377 japsonline.com
XM Peng, G LV Damu, H Zhou - Current pharmaceutical …, 2013 - ingentaconnect.com
Coumarin compounds represent an important type of … coumarin-based drugs such as anticoagulant and antineurodegenerative agents have been extensively used in clinic. Coumarin-…
Number of citations: 470 www.ingentaconnect.com
MA Musa, JS Cooperwood… - Current medicinal …, 2008 - ingentaconnect.com
… Coumarin based selective estrogen receptor modulators (SERMs) and coumarinestrogen … Therefore, the objective of this review is to focus on important coumarin analogs with …
Number of citations: 610 www.ingentaconnect.com
D Cao, Z Liu, P Verwilst, S Koo, P Jangjili… - Chemical …, 2019 - ACS Publications
… Coumarin derivatives are widely found in nature, especially in plants and are … coumarin derivatives have been isolated from nature or produced by chemists. More recently, the coumarin …
Number of citations: 799 pubs.acs.org
C Kontogiorgis, A Detsi… - Expert opinion on …, 2012 - Taylor & Francis
… The name of coumarin chemical family has been derived from Coumarouna odorata Aube (… and conjugation and this could explain why so many coumarin derivatives occur naturally. …
Number of citations: 205 www.tandfonline.com
CA Kontogiorgis… - Journal of medicinal …, 2005 - ACS Publications
The synthesis of several coumarin Mannich bases is described. The structures of the synthesized compounds were confirmed by spectral and elemental analysis. Their lipophilicity was …
Number of citations: 509 pubs.acs.org
S Mishra, A Pandey, S Manvati - Heliyon, 2020 - cell.com
… Coumarin is one such natural compound that is a potential drug candidate owing to its … This review summarizes the present state of understanding with a focus on coumarin's antiviral …
Number of citations: 178 www.cell.com
Y Bansal, P Sethi, G Bansal - Medicinal Chemistry Research, 2013 - Springer
… A large number of coumarin derivatives have also … coumarin derivatives having anti-inflammatory activity has been carried out and a structural–activity relationship around the coumarin …
Number of citations: 306 link.springer.com
KC Fylaktakidou, DJ Hadjipavlou-Litina… - Current …, 2004 - ingentaconnect.com
… , daphnetin and other related coumarin derivatives are recognised as … Due to the unquestionable importance of coumarin … or synthetically derived coumarin derivatives, which …
Number of citations: 098 www.ingentaconnect.com

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